Galegine sulfate

Übersicht

Beschreibung

Galegine sulfate is a guanidine alkaloid derived from the plant Galega officinalis, commonly known as goat’s rue. Historically, Galega officinalis has been used in traditional medicine for its hypoglycemic properties. This compound is known for its ability to lower blood glucose levels, which has led to its investigation as a potential treatment for diabetes mellitus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Galegine can be synthesized using a molecularly imprinted polymer (MIP) technique. This involves using galegine as a template molecule, methacrylic acid as a functional monomer, ethylene glycol dimethacrylate as a cross-linker, azobisisobutyronitrile as a reaction initiator, and acetonitrile as a solvent . The reaction conditions are optimized to achieve high recovery and purity of galegine.

Industrial Production Methods: Industrial production of galegine sulfate involves the extraction of galegine from Galega officinalis using advanced techniques such as high-performance liquid chromatography (HPLC) and molecularly imprinted polymer (MIP) techniques. These methods ensure the efficient and high-yield extraction of galegine from the plant material .

Analyse Chemischer Reaktionen

Types of Reactions: Galegine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Galegine can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of galegine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Galegine can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of galegine may yield various oxidized derivatives, while reduction can produce reduced forms of galegine .

Wissenschaftliche Forschungsanwendungen

Galegine sulfate has a wide range of scientific research applications:

Wirkmechanismus

Galegine sulfate exerts its effects primarily through the inhibition of hepatic gluconeogenesis. It interacts with cytochrome c oxidase (complex IV) in the mitochondria, leading to the inhibition of glycerol-3-phosphate dehydrogenase (GPD2). This results in an increased cytosolic redox state and reduced gluconeogenesis from glycerol . Additionally, this compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Metformin: A widely used antidiabetic drug that also inhibits hepatic gluconeogenesis and activates the AMPK pathway.

Phenformin: Another biguanide with similar hypoglycemic properties but with a higher risk of lactic acidosis.

Guanidine: The parent compound from which galegine and other biguanides are derived.

Galegine sulfate stands out due to its historical significance and its specific molecular interactions that contribute to its hypoglycemic effects.

Biologische Aktivität

Galegine sulfate, a derivative of galegine sourced from the plant Galega officinalis (commonly known as goat's rue), has garnered significant attention in the field of metabolic research due to its potential therapeutic applications, particularly in glucose metabolism and diabetes management. This compound is characterized by its molecular formula and exhibits a range of biological activities that are critical for understanding its mechanisms of action.

Research indicates that this compound functions similarly to metformin, a widely used antidiabetic medication. Its primary mechanism involves the inhibition of key enzymes in carbohydrate metabolism. Notably, studies have demonstrated that this compound can:

- Inhibit Acetyl-CoA Carboxylase : This inhibition affects fatty acid synthesis and oxidation, which is crucial for metabolic regulation.

- Activate AMP-Activated Protein Kinase (AMPK) : AMPK activation plays a vital role in enhancing glucose uptake and improving insulin sensitivity in various cell types, including adipocytes and myotubes .

Effects on Glucose Metabolism

This compound has been shown to reduce blood glucose levels significantly. In animal studies, it demonstrated:

- A decrease in body weight and food intake when administered to mice.

- A reduction in blood glucose levels from to after treatment with this compound .

Antioxidant Properties

In addition to its metabolic effects, this compound exhibits antioxidant properties. It has been reported to trap methylglyoxal, potentially mitigating glycation processes associated with diabetic complications. The antioxidant capacity of extracts from Galega officinalis has also been documented, highlighting its role in reducing oxidative stress .

Comparative Analysis

The following table summarizes the structural and functional comparisons between this compound and other compounds with similar biological activities:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Guanidine Derivative | Inhibits acetyl-CoA carboxylase; activates AMPK |

| Metformin | Biguanide | Widely used for diabetes management |

| Berberine | Isoquinoline Alkaloid | Known for antimicrobial and anti-inflammatory properties |

| Rutin | Flavonoid | Antioxidant effects; involved in vascular health |

This compound's unique guanidine structure combined with a sulfate group allows it to engage in distinct biochemical interactions that set it apart from other similar compounds.

Animal Studies

A series of feeding studies conducted on mice revealed that this compound significantly influences weight management and glucose metabolism. Key findings include:

- Weight Reduction : Galegine-treated mice exhibited sustained weight loss over an 11-day period.

- Blood Glucose Levels : A notable decrease in blood glucose was observed, supporting its potential use as a therapeutic agent for diabetes management .

Gene Expression Analysis

Microarray analysis performed on 3T3-L1 adipocytes exposed to this compound indicated significant changes in the expression of genes related to lipid metabolism and insulin signaling pathways. Notable results included:

- Down-regulation of fatty acid synthase (FASN) by approximately 2.5-fold.

- Altered expression of hormone-sensitive lipase and acyl-CoA synthetase .

These findings suggest that this compound not only affects glucose uptake but also modulates gene expression related to metabolic pathways.

Eigenschaften

IUPAC Name |

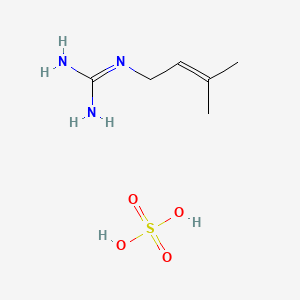

2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNZDWZLEPDBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942415 | |

| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-86-8, 20284-78-0 | |

| Record name | Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, (3-methyl-2-butenyl)-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.